4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Description
4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole moiety substituted with a 4-methoxyphenyl group. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the methoxy group enhances electronic effects and solubility.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-18-12-4-2-11(3-5-12)14-16-13(17-19-14)10-6-8-15-9-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLMFXPYCLVBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355035 | |
| Record name | methyl 4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665748 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88085-28-3 | |
| Record name | methyl 4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with pyridine-3-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Formation of 4-[5-(4-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted oxadiazole-pyridine derivatives.
Scientific Research Applications
Synthesis and Preparation
The synthesis of compounds containing the 1,2,4-oxadiazole ring, such as 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, typically involves cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Modern methods include microwave-mediated synthesis, which offers a catalyst-free and eco-friendly approach for creating related compounds like 1,2,4-triazolo[1,5-a]pyridines .
Research Applications
1,2,4-Oxadiazole derivatives have broad applications in drug discovery . Their unique structure and chemical properties contribute to diverse biological activities, making them valuable in developing new therapeutic agents .
Case Studies
- Carbonic Anhydrase Inhibition : Specific 1,2,4-oxadiazole-5-yl sulfonamides have demonstrated selective inhibition of human carbonic anhydrases (hCA) at nanomolar to picomolar concentrations. Compound 16a was particularly effective, with values of 89 pM for hCA IX and 0.75 nM for hCA II .
- Anticancer Research : In vitro evaluations of 1,2,4-oxadiazol-5-yl sulfonamides against cancerous cell lines (PANC-1 and SK-MEL-2) and non-cancerous cell lines (ARPE-19) indicated that compounds 16a and 16b show promise as anticancer agents under both normoxic and hypoxic conditions .
- Dopamine Receptor Research : N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-phenyl) derivatives have been evaluated for their binding affinities at dopamine D2, D3, and D4 receptors. These compounds help in understanding the structure-activity relationships of dopamine receptors and designing more effective therapeutic agents . For instance, compound 17 showed a of 0.44 nM at the D3 receptor .
Mechanism of Action
The mechanism of action of 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on the Phenyl Ring
4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine ()
- Structural Difference : The phenyl ring has two ethoxy groups at positions 3 and 3.
- Impact: Solubility: Diethoxy groups increase hydrophobicity compared to the single methoxy group in the target compound, reducing aqueous solubility. Steric Effects: Bulkier substituents may hinder binding to flat binding pockets.
4-[5-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine ()
- Structural Difference : Methoxy groups at positions 2 and 4 of the phenyl ring.
- Electronic Effects: Dimethoxy substitution enhances electron-donating effects, possibly stabilizing the oxadiazole ring’s resonance .
Heterocyclic Modifications
4-{4-[5-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine ()
- Structural Difference : Incorporates a triazole ring fused to the oxadiazole.
- Impact :
Lipophilicity and Pharmacokinetics
4-[5-(4′-Octyl-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine ()
- Structural Difference : A biphenyl group with an octyl chain replaces the methoxyphenyl.
- Impact :
4-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-pyridine ()
- Structural Difference : A cyclohexyl group with a butyl chain replaces the phenyl ring.
- Metabolic Stability: Aliphatic chains are less prone to oxidative metabolism compared to aromatic methoxy groups .
Reactivity and Functional Group Effects
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine ()
- Structural Difference : A chloromethyl group replaces the methoxy group.
- Impact :
Electronic and Solubility Tuning
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid ()
- Structural Difference : Trifluoromethyl (CF₃) group replaces methoxyphenyl.
- Impact :
Data Table: Key Structural and Property Comparisons
Biological Activity
4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C14H11N3O2
- Molecular Weight : 253.26 g/mol
- IUPAC Name : 3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Synthesis
The synthesis of this compound typically involves:
- Formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids.
- Substitution reactions to introduce the pyridine moiety.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values suggest strong efficacy:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.30 | 0.6 |
| Candida albicans | 0.40 | 0.8 |
These results indicate that the compound exhibits both bactericidal and fungicidal activities, making it a candidate for further development in treating infections caused by resistant strains .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of bacterial cell wall synthesis , leading to cell lysis.
- Interference with nucleic acid synthesis , affecting replication and transcription processes.
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial properties of several derivatives including this compound. The study highlighted its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The compound was noted for its ability to inhibit biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections .
Evaluation of Cytotoxicity
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at higher concentrations, it induced apoptosis in cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be around 15 µM for MCF-7 cells, suggesting that it could be a potential lead compound for cancer therapy .
Q & A
Q. What are the common synthetic routes for synthesizing 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine?
- Methodological Answer : The synthesis typically involves multi-step reactions , starting with the formation of the oxadiazole ring. A key step is the cyclization of an amidoxime precursor under reflux conditions (e.g., using acetic anhydride or thionyl chloride). Subsequent nucleophilic aromatic substitution introduces the pyridine moiety. For example:
- Step 1 : Cyclization of 4-methoxybenzamidoxime to form the 1,2,4-oxadiazole core.
- Step 2 : Coupling the oxadiazole intermediate with a halogenated pyridine derivative via palladium-catalyzed cross-coupling or nucleophilic substitution .
Table 1 : Simplified Synthetic Pathway
| Step | Reaction Type | Key Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Oxadiazole Formation | Amidoxime cyclization, reflux | 5-(4-Methoxyphenyl)-1,2,4-oxadiazole |
| 2 | Pyridine Substitution | Halogenated pyridine, Pd catalysis | Target Compound |
Q. Which analytical techniques are employed to characterize this compound?
- Methodological Answer : Structural elucidation relies on:
- NMR Spectroscopy : To confirm the connectivity of the oxadiazole and pyridine rings (e.g., H NMR for proton environments, C NMR for carbon skeleton).
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for validating stereochemistry .
- HPLC-MS : Assesses purity and identifies byproducts during synthesis .
Q. What initial biological screening approaches are used for this compound?
- Methodological Answer :
- Antimicrobial Assays : Disk diffusion or microdilution methods to test against Gram-positive/negative bacteria and fungi.
- Enzyme Inhibition Studies : Fluorescence-based assays to evaluate interactions with targets like kinases or proteases.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to gauge anticancer potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve oxadiazole ring formation yield?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.
- Catalyst Use : Lewis acids like ZnCl or microwave-assisted synthesis reduce reaction time and improve regioselectivity .
- Temperature Control : Gradual heating (80–120°C) minimizes side reactions.
Key Metrics : Monitor yield via HPLC and adjust stoichiometry of amidoxime:acylating agent (ideal 1:1.2 ratio) .
Q. What computational strategies elucidate interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to proteins (e.g., EGFR kinase). Focus on hydrogen bonding with the oxadiazole’s N-atoms and π-π stacking with the pyridine ring.
- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Comparative Studies : Test the compound alongside structural analogs (e.g., varying substituents on the phenyl ring) under standardized assay conditions.
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC correlations) .
Q. What is the impact of substituent modifications on biological activity?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., -NO): Enhance antimicrobial activity but may reduce solubility.
- Methoxy vs. Methyl : Methoxy improves pharmacokinetics (e.g., bioavailability) due to increased hydrogen bonding.
Case Study : Replacing 4-methoxyphenyl with 4-chlorophenyl in analogs increased cytotoxicity by 30% in MCF-7 cells .
Q. How do stability studies inform formulation for preclinical trials?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., oxadiazole ring cleavage).
- pH Stability : Use buffered solutions (pH 1–12) to assess hydrolytic stability; instability at pH <3 suggests enteric coating is needed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
